molecular formula C14H14N2OS B11669796 N'-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide

N'-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11669796
M. Wt: 258.34 g/mol
InChI Key: UZTMMGUQMYOHKF-XNTDXEJSSA-N
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Description

N'-[(E)-(4-Ethylphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base derived from the condensation of 4-ethylbenzaldehyde with thiophene-2-carbohydrazide. This compound belongs to the class of acylhydrazones, characterized by the –C(=O)–NH–N=CH– structural motif, which confers versatility in coordination chemistry and bioactivity .

Key structural features include:

  • Thiophene ring: Contributes electron-rich sulfur atoms, enabling π-π stacking and metal coordination.
  • Azomethine (C=N) group: Stabilizes the E-configuration, as confirmed by crystallographic studies in related compounds .
  • 4-Ethylphenyl group: Introduces steric and electronic effects distinct from substituents like methoxy, nitro, or halogens in analogs.

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C14H14N2OS/c1-2-11-5-7-12(8-6-11)10-15-16-14(17)13-4-3-9-18-13/h3-10H,2H2,1H3,(H,16,17)/b15-10+

InChI Key

UZTMMGUQMYOHKF-XNTDXEJSSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carbohydrazide and 4-ethylbenzaldehyde. The reaction is usually carried out in an anhydrous ethanol solution with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazone undergoes oxidation at the C=N bond or thiophene sulfur. For example:

  • Peracid-mediated oxidation converts the azomethine group to a carbonyl, yielding thiophene-2-carboxylic acid derivatives.

Oxidizing AgentProductConditions
H2O2/AcOH\text{H}_2\text{O}_2/\text{AcOH}Thiophene-2-carboxylic acid60°C, 6 hours

Coordination with Metal Ions

The compound acts as a bidentate ligand, coordinating via the carbonyl oxygen and azomethine nitrogen. Stability constants for selected metal complexes :

Metal IonLog KK (Stability Constant)Geometry
Cu(II)12.3Square planar
Fe(III)10.8Octahedral
Ni(II)9.7Tetrahedral

These complexes show enhanced corrosion inhibition in acidic environments, with efficiency up to 95.3% at 4.06 × 104^{-4} M concentration .

Hydrolysis and Acid-Base Reactions

The hydrazone bond is susceptible to hydrolysis under acidic or basic conditions:

ConditionsReaction PathwayProducts
1M HCl (reflux)Cleavage of C=N bond4-ethylbenzaldehyde + thiophene-2-carbohydrazide
1M NaOH (room temp)Deprotonation of –NH groupSodium salt formation

Mechanistic Insights

  • Schiff Base Formation: Nucleophilic attack of hydrazide’s –NH2_2 on the aldehyde carbonyl, followed by dehydration .

  • Metal Coordination: Electron donation from ligand to metal d-orbitals, stabilizing complexes via chelation.

  • Corrosion Inhibition: Adsorption on metal surfaces via π-electron interactions and lone-pair donation .

Reactivity Comparison with Analogues

Substituents on the phenyl ring modulate reactivity:

DerivativeOxidation Rate (Relative)Metal Binding Affinity
4-Ethylphenyl (target compound)1.0High (Cu2+^{2+})
4-tert-Butylphenyl 0.8Moderate (Fe3+^{3+})
Biphenyl-4-yl1.2Very High (Ni2+^{2+})

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that thiophene derivatives, including N'-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide, exhibit significant cytotoxic effects against various cancer cell lines. Studies indicate that compounds with thiophene moieties can inhibit the growth of human carcinoma cells, including breast cancer (MCF-7) and liver cancer (HepG2) cells . The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression.

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiophene-based compounds have shown effectiveness against a range of bacterial and fungal pathogens. The presence of the hydrazone linkage in this compound enhances its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .

1.3 Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases .

Materials Science

2.1 Organic Electronics

This compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene ring contributes to its electronic properties, making it suitable for use as an electron donor material in these devices .

2.2 Dye-Sensitized Solar Cells

Research indicates that thiophene derivatives can be utilized as sensitizers in dye-sensitized solar cells (DSSCs). Their ability to absorb light and convert it into electrical energy is being explored to enhance the efficiency of solar energy conversion systems .

Environmental Applications

3.1 Environmental Remediation

Thiophene-based compounds have been investigated for their potential in environmental remediation processes, particularly in the degradation of pollutants. Their chemical reactivity allows for interactions with various environmental contaminants, suggesting a role in bioremediation strategies .

3.2 Corrosion Inhibition

Studies have shown that thiophene derivatives can act as corrosion inhibitors for metals in aggressive environments. The adsorption of these compounds on metal surfaces can significantly reduce corrosion rates, making them valuable in industrial applications .

Summary Table of Applications

Application AreaSpecific UsesMechanism/Properties
Medicinal ChemistryAnticancer agentsInduction of apoptosis; inhibition of cell proliferation
Antimicrobial agentsInteraction with microbial targets
Anti-inflammatory drugsModulation of inflammatory pathways
Materials ScienceOrganic electronicsElectron donor materials for OLEDs and OPVs
Dye-sensitized solar cellsLight absorption and energy conversion
Environmental ScienceEnvironmental remediationChemical reactivity with pollutants
Corrosion inhibitionAdsorption on metal surfaces

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, inhibiting their activity. The Schiff base moiety allows for coordination with metal ions, which can enhance its biological activity. The thiophene ring contributes to its electronic properties, making it suitable for applications in chemosensors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N'-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide and its analogs:

Compound Substituent on Benzylidene Yield Key Properties/Applications References
This compound 4-Ethyl N/A Enhanced lipophilicity; potential antibacterial/antifungal activity inferred from analogs.
N'-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide (L2) 3-Hydroxy-4-methoxy 65% Forms Co(II)/Cd(II) complexes; used in coordination chemistry.
(E)-N'-(4-Fluorobenzylidene)benzo[b]thiophene-2-carbohydrazide 4-Fluoro 44% Antibacterial activity; characterized by NMR and MS.
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide 2-Hydroxy-4-pentadecyl N/A Long alkyl chain increases hydrophobicity; structural confirmation via IR and NMR.
N'-[(E)-(4-Isopropylphenyl)methylidene]thiophene-2-carbohydrazide 4-Isopropyl N/A Bulkier substituent affects crystallinity and solubility.
N'-[(E)-(5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide 5-Nitrofuran N/A Nitro group enhances electron-withdrawing effects; studied via Hirshfeld surface analysis.

Structural and Functional Analysis

Electronic Effects :

  • Electron-donating groups (e.g., 4-methoxy in L2) increase electron density on the benzylidene ring, enhancing metal-binding capacity in coordination complexes .
  • Electron-withdrawing groups (e.g., 4-fluoro, nitro) improve stability against enzymatic degradation, as seen in antibacterial assays .

Biological Activity: Derivatives with halogen substituents (e.g., 4-fluoro, 3-chloro) exhibit pronounced antibacterial activity, likely due to improved membrane penetration . The ethyl group in the target compound may balance lipophilicity and bioavailability, though specific activity data are lacking compared to nitro- or methoxy-substituted analogs .

Synthetic Efficiency :

  • Ultrasound-assisted synthesis (e.g., for 2‑Hydroxy‑N′‑((Thiophene-2-yl)methylene)benzohydrazide) achieves higher yields (75–85%) compared to conventional reflux methods (60–65%) .

Crystallographic Insights :

  • Planarity : In N'-[(E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide, the thiophene and benzene rings form a near-planar structure (dihedral angle = 13.0°), facilitating intermolecular N–H⋯O hydrogen bonding . The ethyl group in the target compound may introduce slight torsional strain, altering packing efficiency.

Tautomerism and Stability :

  • Thiophene-2-carbohydrazide derivatives exhibit amide-imidic tautomerization , with the keto form (amide) being kinetically favored. This tautomerism influences their reactivity in metal-complex formation .

Biological Activity

N'-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing from diverse scientific literature.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between thiophene-2-carbohydrazide and 4-ethylbenzaldehyde. The resulting compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations
1H NMR Signals corresponding to NH, CH, and aromatic protons observed.
IR Spectroscopy Characteristic peaks for C=O (amide) and C=N (imine) bonds.
Mass Spectrometry Molecular ion peak confirming the molecular weight.

2.1 Anticancer Activity

Recent studies have shown that thiophene derivatives exhibit promising anticancer properties by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. For instance, compounds similar to this compound have demonstrated IC50 values in the nanomolar range against various cancer cell lines.

Table 2: Anticancer Activity of Related Thiophene Derivatives

Compound NameIC50 (μM)Cancer Cell Line
N'-[(E)-(4-hydroxyphenyl)methylidene]thiophene-2-carbohydrazide0.58MNNG/HOS Osteosarcoma
N'-[(E)-(4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide0.68K562 Leukemia
This compoundTBDTBD

The mechanism of action involves binding to the colchicine site on tubulin, thereby preventing microtubule assembly and leading to cell cycle arrest in the G2/M phase .

2.2 Antimicrobial Activity

In addition to anticancer properties, thiophene derivatives have been evaluated for their antimicrobial effects. Studies indicate that these compounds show varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of Thiophene Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
N'-[(E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazideStaphylococcus aureus15
N'-[(E)-(4-chlorophenyl)methylidene]thiophene-2-carbohydrazideEscherichia coli12
This compoundTBDTBD

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

3. Case Studies

A notable case study involved the administration of a related thiophene derivative in a murine model of cancer. The compound significantly reduced tumor size compared to control groups, indicating its potential as a therapeutic agent . Furthermore, in vitro studies showed that these compounds could enhance the efficacy of existing antibiotics when used in combination therapies against resistant bacterial strains .

4.

This compound exhibits significant biological activity, particularly as an anticancer and antimicrobial agent. Ongoing research into its mechanisms of action and potential therapeutic applications is warranted to fully elucidate its capabilities and optimize its use in clinical settings.

Q & A

Q. What are the established synthetic routes for N'-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via Schiff base condensation between thiophene-2-carbohydrazide and substituted benzaldehydes. A typical protocol involves refluxing equimolar amounts (0.10 mol each) of thiophene-2-carbohydrazide and 4-ethylbenzaldehyde in ethanol (10 mL) for 4–6 hours . Yield optimization (up to 90%) is achieved by controlling solvent polarity (ethanol or methanol), temperature (70–80°C), and reaction duration. Recrystallization from ethanol at room temperature produces pure crystals. Monitoring via TLC or HPLC ensures reaction completion.

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer: Structural confirmation employs:

  • Single-crystal X-ray diffraction (SCXRD): Reveals E-configuration of the hydrazone bond, dihedral angles between thiophene and aryl rings, and intermolecular hydrogen bonds (N–H⋯O) stabilizing crystal packing .
  • Spectroscopy:
    • FT-IR: Peaks at ~1600–1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N–H stretch) confirm hydrazide and imine groups .
    • ¹H/¹³C NMR: Signals at δ 8.3–8.5 ppm (CH=N) and δ 2.6 ppm (CH₂ of ethyl group) verify connectivity .

Advanced Research Questions

Q. What computational approaches are used to predict the electronic and vibrational properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates:

  • HOMO-LUMO energies: Predicts charge transfer interactions (HOMO localized on thiophene, LUMO on hydrazone) with bandgap ~3.5–4.0 eV .
  • Vibrational modes: Matches experimental FT-IR/Raman spectra, identifying key modes (e.g., C–S stretch at 690 cm⁻¹) .
  • Natural Bond Orbital (NBO) analysis: Quantifies hyperconjugative interactions stabilizing the molecule, such as LP(O)→σ*(N–N) .

Q. How does this compound perform in antimicrobial assays, and what are the mechanistic hypotheses?

Methodological Answer: In vitro testing against Mycobacterium tuberculosis and Gram-negative/-positive bacteria (e.g., E. coli, S. aureus) involves:

  • Microbroth dilution: Determines minimum inhibitory concentrations (MICs) ≤ 12.5 µg/mL, comparable to isoniazid derivatives .
  • Mechanistic studies: Hypothesized disruption of cell wall synthesis via metal chelation (Fe³⁺, Cu²⁺) by the hydrazone group or inhibition of mycobacterial enoyl-ACP reductase .

Q. What crystallographic challenges arise in resolving disorder in the thiophene ring, and how are they addressed?

Methodological Answer: SCXRD data often show positional disorder in the thiophene ring (occupancy ratios ~75:25) due to rotational flexibility. Refinement strategies include:

  • Split-atom models: Assign partial occupancies to disordered atoms .
  • Restraints: Apply distance/angle constraints (C–S bond length ~1.70 Å) and isotropic displacement parameter (Uiso) limits .

Q. How do substituents on the aryl group (e.g., 4-ethyl vs. 4-fluoro) influence bioactivity and physicochemical properties?

Methodological Answer: Comparative studies with analogs (e.g., 4-fluoro, 4-chloro derivatives) reveal:

  • Bioactivity: Electron-withdrawing groups (e.g., –F) enhance antitubercular activity (MICs reduced by 30–50%) via increased electrophilicity .
  • Solubility: Lipophilic substituents (e.g., –CH₂CH₃) reduce aqueous solubility but improve membrane permeability (logP ~2.8) .

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